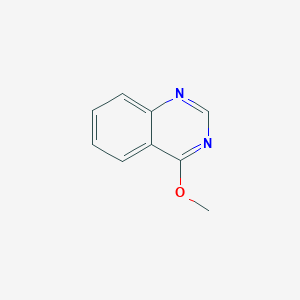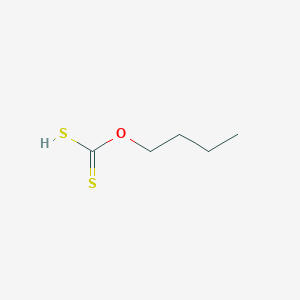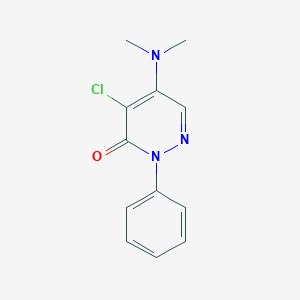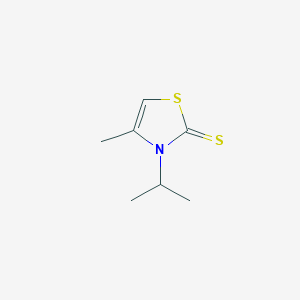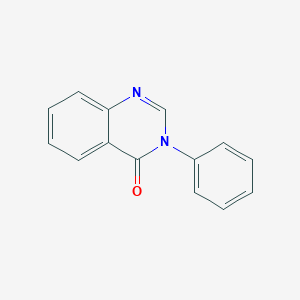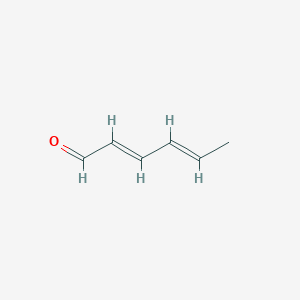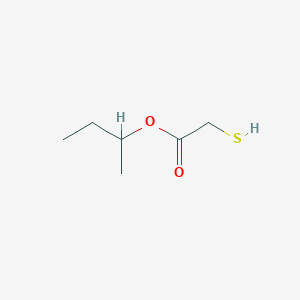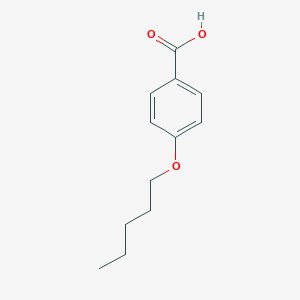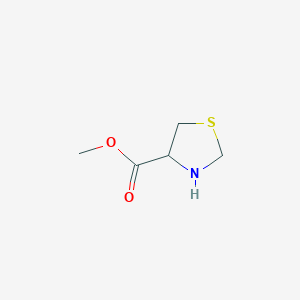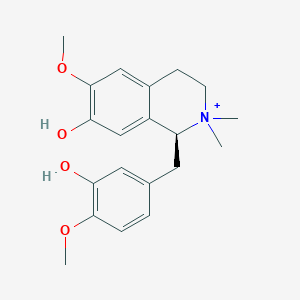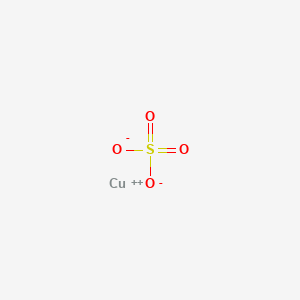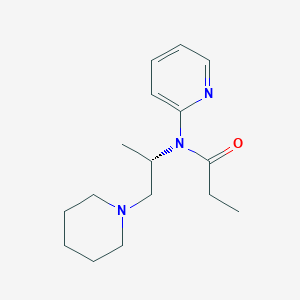
(S)-Propiram
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Propiram is a synthetic compound that belongs to the class of psychoactive drugs. It is a derivative of the amphetamine family and has been found to have potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (S)-Propiram is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This results in increased neuronal activity and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
(S)-Propiram has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. Additionally, (S)-Propiram has been found to increase heart rate and blood pressure, which can have potential applications in the treatment of hypotension and shock.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (S)-Propiram is its potential therapeutic applications in the treatment of various neurological disorders. Additionally, it has been found to have a relatively low toxicity profile, making it a potentially safe drug for use in humans. However, one of the limitations of (S)-Propiram is its limited solubility in water, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several future directions for the study of (S)-Propiram. One area of research could be the development of new formulations that improve the solubility of the drug. Additionally, further studies could be conducted to investigate the potential therapeutic applications of (S)-Propiram in the treatment of other neurological disorders. Finally, more research could be conducted to better understand the mechanism of action of (S)-Propiram and its effects on the brain and body.
Conclusion
In conclusion, (S)-Propiram is a synthetic compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain. While (S)-Propiram has several advantages, such as its potential safety profile, it also has limitations, such as its limited solubility. Future research could focus on developing new formulations and investigating its potential therapeutic applications in other neurological disorders.
Métodos De Síntesis
The synthesis of (S)-Propiram involves the reaction of (S)-phenylpropanolamine with propionyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
(S)-Propiram has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have a positive effect on cognitive function and has been shown to improve memory and learning ability in animal models. Additionally, (S)-Propiram has been found to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
Número CAS |
16571-89-4 |
|---|---|
Nombre del producto |
(S)-Propiram |
Fórmula molecular |
C16H25N3O |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
N-[(2S)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m0/s1 |
Clave InChI |
ZBAFFZBKCMWUHM-AWEZNQCLSA-N |
SMILES isomérico |
CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCCC2 |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
SMILES canónico |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Otros números CAS |
16571-89-4 |
Sinónimos |
N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



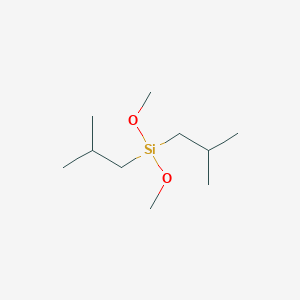
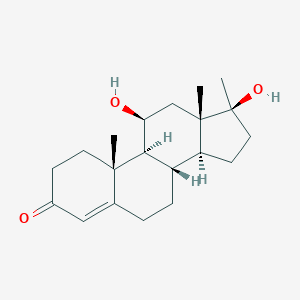
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
